molecular formula C10H22O B2830722 (2R)-2,6,6-Trimethylheptan-1-ol CAS No. 2248184-98-5

(2R)-2,6,6-Trimethylheptan-1-ol

Cat. No. B2830722
CAS RN: 2248184-98-5
M. Wt: 158.285
InChI Key: VIBBWOCOOGRGQP-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2,6,6-Trimethylheptan-1-ol is a chemical compound that belongs to the family of alcohols. It is also known as dihydroterpineol, and it has a molecular formula of C10H22O. This compound is widely used in various industries, including the fragrance, food, and pharmaceutical industries.

Mechanism Of Action

The mechanism of action of (2R)-2,6,6-Trimethylheptan-1-ol is not well understood. However, it is believed to interact with various receptors in the body, including the GABA-A receptor, which is involved in the regulation of anxiety and sleep. It has also been shown to modulate the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
(2R)-2,6,6-Trimethylheptan-1-ol has been shown to have various biochemical and physiological effects. It has been reported to have sedative, anxiolytic, and anticonvulsant properties. It has also been shown to have antioxidant and anti-inflammatory effects. In addition, it has been reported to have antimicrobial and antifungal activities.

Advantages And Limitations For Lab Experiments

The advantages of using (2R)-2,6,6-Trimethylheptan-1-ol in lab experiments include its high purity, low toxicity, and ease of synthesis. However, its limitations include its relatively high cost and limited availability.

Future Directions

There are several future directions for the research on (2R)-2,6,6-Trimethylheptan-1-ol. One direction is to explore its potential as a therapeutic agent for various diseases, such as Alzheimer's disease, epilepsy, and anxiety disorders. Another direction is to investigate its mechanism of action in more detail, particularly its interactions with various receptors and enzymes. Finally, there is a need to develop more efficient and cost-effective methods for the synthesis of (2R)-2,6,6-Trimethylheptan-1-ol, which would enable its wider use in various industries.

Synthesis Methods

The synthesis of (2R)-2,6,6-Trimethylheptan-1-ol can be achieved through several methods. One of the most common methods is the reduction of dihydrocarvone with sodium borohydride. Dihydrocarvone is a cyclic ketone that is obtained from carvone, which is a terpenoid found in many essential oils. Another method involves the reduction of carvone with lithium aluminum hydride. Both methods result in the formation of (2R)-2,6,6-Trimethylheptan-1-ol with high yields.

Scientific Research Applications

(2R)-2,6,6-Trimethylheptan-1-ol has been extensively studied for its various scientific research applications. It is commonly used as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances. It has also been used as a flavoring agent in the food industry. In addition, it has been used as a starting material for the synthesis of various terpenoids, which have shown promising biological activities.

properties

IUPAC Name

(2R)-2,6,6-trimethylheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-9(8-11)6-5-7-10(2,3)4/h9,11H,5-8H2,1-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBBWOCOOGRGQP-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2,6,6-Trimethylheptan-1-ol

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